molecular formula C5H9NO B3263832 3-hydroxy-2-methylButanenitrile CAS No. 38046-46-7

3-hydroxy-2-methylButanenitrile

Cat. No.: B3263832
CAS No.: 38046-46-7
M. Wt: 99.13 g/mol
InChI Key: ISMAITBIVCNVDT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylbutanenitrile is an organic compound with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . Its CAS Registry Number is 38046-46-7 . This molecule is characterized by the presence of both a hydroxyl group and a nitrile group, making it a potentially versatile intermediate in organic synthesis and pharmaceutical research . The compound requires cold-chain transportation and is intended for Research Use Only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers can leverage its structure for exploring new synthetic pathways or as a building block for more complex molecules. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(3-6)5(2)7/h4-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMAITBIVCNVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control in the Synthesis of Chiral 3 Hydroxy 2 Methylbutanenitrile

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer of a chiral product, offering an efficient alternative to the resolution of racemic mixtures. wikipedia.org The approaches to synthesize chiral 3-hydroxy-2-methylbutanenitrile can be broadly categorized into enantioselective routes mediated by chiral catalysts and diastereoselective pathways.

Chiral Catalyst-Mediated Enantioselective Routes

The enantioselective addition of a cyanide equivalent to a prochiral ketone is a primary strategy for establishing the stereocenters in this compound. This can be achieved through the use of chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Recent advancements in asymmetric catalysis have highlighted several classes of catalysts that could be applicable to the synthesis of chiral cyanohydrins like this compound. frontiersin.orgresearchgate.netnih.gov These include:

Chiral N-heterocyclic carbenes (NHCs): These organocatalysts have demonstrated remarkable success in a variety of asymmetric transformations. frontiersin.org In the context of cyanohydrin synthesis, a chiral NHC could potentially activate the carbonyl group of a precursor like 3-hydroxybutan-2-one towards enantioselective cyanation.

Chiral Brønsted acids: These catalysts can activate electrophiles through hydrogen bonding. A chiral phosphoric acid, for instance, could protonate the carbonyl oxygen of the substrate, rendering it more susceptible to nucleophilic attack by a cyanide source in a stereocontrolled manner. nih.gov

Asymmetric metallaphotoredox catalysis: This emerging field combines photoredox catalysis with chiral metal complexes to achieve highly enantioselective transformations. frontiersin.orgnih.gov A chiral copper-bisoxazoline (BOX) complex, for example, could act as a bifunctional catalyst, facilitating both the generation of a reactive species and controlling the stereochemical outcome of the cyanation reaction.

While specific applications of these catalysts to the synthesis of this compound are not extensively documented, the principles established in related asymmetric syntheses provide a strong foundation for future research. frontiersin.orgresearchgate.netnih.gov

Diastereoselective Synthetic Pathways to this compound

Diastereoselective synthesis focuses on controlling the relative stereochemistry between the two chiral centers in this compound, leading to either the syn or anti diastereomer. This is often achieved by employing a substrate with a pre-existing chiral center to direct the formation of the second stereocenter.

One plausible approach involves the diastereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated nitrile. For instance, a chiral auxiliary attached to the nitrile could direct the conjugate addition of a methyl group, establishing the C2 stereocenter with a specific relationship to the pre-existing chiral center. Subsequent reduction of a carbonyl group at the C3 position would then yield the desired diastereomer of this compound.

Another strategy could involve the diastereoselective addition of a cyanide nucleophile to a chiral epoxide precursor. The stereochemistry of the epoxide would dictate the stereochemical outcome of the ring-opening reaction, leading to a specific diastereomer of the final product. The principles of cascade reactions, such as the inter–intramolecular double Michael strategy, could also be adapted to construct the highly substituted carbon framework with high diastereoselectivity. beilstein-journals.org

Resolution Techniques for Racemic this compound Mixtures

When asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture becomes a necessary step to isolate the desired enantiomer. wikipedia.org

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound.

Enzymatic kinetic resolution using lipases is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by these biocatalysts. nih.govacs.orgacs.org For this compound, a lipase (B570770) could selectively acylate one enantiomer of the hydroxyl group, leaving the other enantiomer unreacted. The resulting ester can then be separated from the unreacted alcohol. A key advantage of this approach is the potential for in situ racemization of the starting cyanohydrin, which can theoretically lead to a 100% yield of the desired enantiomerically pure product. acs.orgacs.org Lipases from Candida species are often employed for such resolutions.

Classical Resolution Methods

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers through reaction with a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

For this compound, which is a neutral compound, derivatization to introduce an acidic or basic handle would be necessary. For example, the hydroxyl group could be esterified with a chiral carboxylic acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric esters. libretexts.orglibretexts.org Alternatively, if the nitrile group were converted to a carboxylic acid, a chiral amine like brucine (B1667951) or 1-phenylethanamine could be used as the resolving agent. libretexts.org

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also powerful tools for classical resolution. gcms.czmdpi.com

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds. nih.gov

Chiral GC: For volatile compounds like the stereoisomers of this compound or their derivatives, chiral GC offers excellent resolution. gcms.czmdpi.com Cyclodextrin-based CSPs are commonly employed for this purpose. gcms.cz A study on the related compound, methyl 3-hydroxy-2-methylbutanoate, demonstrated the successful separation of all four stereoisomers using a CP Chirasil-Dex CB column. researchgate.net This suggests that a similar approach could be applied to this compound. researchgate.net The enantiomers can also be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Stereochemical Assignment and Determination in Chiral this compound

The unambiguous determination of the absolute and relative stereochemistry of the four possible stereoisomers of this compound is crucial. Several spectroscopic and chromatographic techniques are employed for this purpose.

The four stereoisomers of this compound are:

(2R, 3R)-3-hydroxy-2-methylbutanenitrile

(2S, 3S)-3-hydroxy-2-methylbutanenitrile

(2R, 3S)-3-hydroxy-2-methylbutanenitrile

(2S, 3R)-3-hydroxy-2-methylbutanenitrile nih.gov

Table 1: Stereoisomers of this compound

Stereoisomer IUPAC Name
(2R, 3R) (2R, 3R)-3-hydroxy-2-methylbutanenitrile
(2S, 3S) (2S, 3S)-3-hydroxy-2-methylbutanenitrile
(2R, 3S) (2R, 3S)-3-hydroxy-2-methylbutanenitrile

A powerful method for determining the absolute configuration of chiral alcohols is the Mosher's method . nih.gov This involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in determining the relative stereochemistry (syn or anti) of the two stereocenters. For 1,3-diols, which are structurally related to this compound, the analysis of coupling constants and the use of techniques like the Nuclear Overhauser Effect (NOE) can provide information about the spatial relationship between the substituents.

Chiral gas chromatography (GC) , as mentioned previously, can be used not only for resolution but also for stereochemical assignment. researchgate.netnih.gov By comparing the retention times of the synthesized compounds with those of authentic standards of known configuration, the stereochemistry can be determined. A study on methyl 3-hydroxy-2-methylbutanoate successfully determined the elution order of the four stereoisomers on a chiral column. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 2 Methylbutanenitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity governs the reactivity of the nitrile group, making it susceptible to nucleophilic attack at the carbon atom and electrophilic attack at the nitrogen atom.

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the nitrile nitrogen is protonated, which activates the triple bond for nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org For 3-hydroxy-2-methylbutanenitrile, this pathway leads to the formation of 3-hydroxy-2-methylbutanoic acid. nih.govnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. Subsequent hydrolysis of the amide produces a carboxylate salt, which can be neutralized to form the carboxylic acid. chemistrysteps.com

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. youtube.com

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition results in a dianion, which upon quenching with water, yields the primary amine. libretexts.orglibretexts.org In the case of this compound, this reduction yields 2-amino-3-methyl-1-butanol. guidechem.comsigmaaldrich.comsigmaaldrich.com This reduction is a key step in the synthesis of various amino alcohols. guidechem.com

Several other reagents can also be employed for nitrile reduction, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) and ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org

Nucleophilic Addition and Cyclization Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. For instance, Grignard reagents and organolithium reagents add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comyoutube.com

The presence of both a hydroxyl and a nitrile group in this compound allows for intramolecular cyclization reactions under certain conditions, potentially leading to the formation of lactones or other heterocyclic compounds.

Transnitrilation Reactions

Transformations at the Hydroxyl Functional Group

The hydroxyl group in this compound can undergo reactions typical of alcohols, most notably oxidation.

Oxidation Reactions

The secondary hydroxyl group in this compound can be oxidized to a ketone. This transformation can be achieved using various oxidizing agents. For instance, the OH-radical initiated oxidation of analogous compounds like 3-hydroxy-2-butanone has been studied, leading to the formation of products like methylglyoxal (B44143) and acetaldehyde. copernicus.orgcopernicus.org The oxidation of this compound would be expected to yield 2-keto-3-methylbutanenitrile.

The table below summarizes the key transformations of this compound.

Starting MaterialReaction TypeReagents/ConditionsProduct
This compoundAcid-Catalyzed HydrolysisH₃O⁺, heat3-Hydroxy-2-methylbutanoic acid
This compoundBase-Catalyzed Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺3-Hydroxy-2-methylbutanoic acid
This compoundReduction1. LiAlH₄; 2. H₂O2-Amino-3-methyl-1-butanol
This compoundOxidationOxidizing Agent2-Keto-3-methylbutanenitrile

Derivatization for Protection or Further Reactivity

The hydroxyl group of this compound can be derivatized to either protect it from unwanted reactions or to convert it into a better leaving group, thereby enabling subsequent transformations such as elimination or substitution reactions.

Common strategies for the protection of secondary alcohols like this compound involve the formation of ethers or esters. For instance, silyl (B83357) ethers are widely used protecting groups due to their ease of formation and removal under specific conditions. researchgate.netpearson.com Treatment of the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole, would yield the corresponding silyl ether. researchgate.net This protection strategy is advantageous as silyl ethers are stable to a wide range of non-acidic reagents. researchgate.net

Another common protecting group for alcohols is the benzyl (B1604629) ether, typically formed via a Williamson ether synthesis by reacting the corresponding alkoxide with benzyl bromide. researchgate.net This protecting group is robust and can be removed by hydrogenolysis. researchgate.net

For the purpose of enhancing reactivity, particularly for elimination reactions, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, facilitating subsequent elimination or substitution reactions.

Dehydration and Elimination Pathways

The removal of water from this compound, a dehydration reaction, leads to the formation of unsaturated nitriles. This transformation is a key pathway for introducing carbon-carbon double bonds into the molecular framework.

One of the most effective methods for the dehydration of secondary alcohols is the use of phosphorus oxychloride (POCl₃) in pyridine. pressbooks.publibretexts.org This reaction typically proceeds via an E2 (bimolecular elimination) mechanism. pressbooks.pub The hydroxyl group is first converted into a dichlorophosphate (B8581778) ester, which is a much better leaving group than the original hydroxyl group. pressbooks.pub Pyridine then acts as a base to abstract a proton from a carbon atom adjacent to the carbon bearing the dichlorophosphate group, leading to the formation of a double bond in a single, concerted step. pressbooks.pub Due to the stereochemical requirements of the E2 mechanism, the regioselectivity and stereoselectivity of the resulting alkene can often be controlled.

Acid-catalyzed dehydration is another potential pathway, although it is generally less favored for sensitive molecules as it can lead to rearrangements via carbocation intermediates. masterorganicchemistry.com Treatment with strong acids like sulfuric acid or phosphoric acid at elevated temperatures can promote the elimination of water. libretexts.org For a secondary alcohol like this compound, this would proceed through an E1 (unimolecular elimination) mechanism involving the formation of a secondary carbocation. libretexts.org

The dehydration of cyanohydrins, in general, is a useful transformation as it provides access to α,β-unsaturated nitriles. libretexts.orglibretexts.org These products are valuable synthetic intermediates that can undergo a variety of further reactions.

Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its key reactions can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Investigation of Reaction Intermediates

In the context of acid-catalyzed dehydration, the key reaction intermediate would be a secondary carbocation formed after the protonated hydroxyl group departs as a water molecule. The stability of this carbocation would influence the reaction rate and the potential for rearrangements. Direct observation or trapping of this carbocation would provide definitive evidence for the E1 pathway. Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures or the use of trapping agents could potentially be employed for this purpose.

For the POCl₃-mediated dehydration, the primary intermediate is the dichlorophosphate ester. pressbooks.pub This intermediate is generally not isolated but is formed in situ before the elimination step. Its presence could be confirmed by spectroscopic methods like in-situ IR or NMR if the reaction is carefully monitored under conditions that slow down the subsequent elimination.

Elucidation of Rate-Determining Steps

For an E1 dehydration reaction, the rate-determining step is the formation of the carbocation. libretexts.org This is a unimolecular process, and the reaction rate would therefore be expected to be first order with respect to the concentration of the protonated alcohol.

In the case of the E2 dehydration with POCl₃ and pyridine, the rate-determining step is the concerted abstraction of a proton by the base and the departure of the leaving group. pressbooks.pub This is a bimolecular process, and the reaction rate would be dependent on the concentrations of both the substrate (the dichlorophosphate ester) and the base (pyridine). Kinetic studies measuring the reaction rate as a function of reactant concentrations would be essential to confirm these hypotheses.

Influence of Reaction Conditions on Reaction Outcomes and Selectivity

The outcome and selectivity of the reactions of this compound are highly dependent on the chosen reaction conditions.

For dehydration reactions, the choice between an acid-catalyzed (E1) or a POCl₃-mediated (E2) pathway will significantly impact the product distribution. The E1 pathway, proceeding through a carbocation, may lead to a mixture of regioisomeric alkenes, with the most stable (Zaitsev) product generally being favored. masterorganicchemistry.com In contrast, the stereospecific nature of the E2 reaction with POCl₃ allows for more predictable control over the stereochemistry of the resulting alkene. pressbooks.pub

The choice of solvent can also play a crucial role. For instance, in elimination reactions, polar aprotic solvents can influence the rate and selectivity. The base used in the elimination reaction is also a critical factor. Sterically hindered bases tend to favor the formation of the less substituted (Hofmann) alkene, while smaller, unhindered bases typically lead to the more substituted (Zaitsev) alkene. youtube.com

The temperature is another key parameter. Higher temperatures generally favor elimination reactions over substitution reactions. By carefully controlling these conditions—reagents, solvent, base, and temperature—it is possible to direct the transformation of this compound towards a desired product with high selectivity.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies of 3 Hydroxy 2 Methylbutanenitrile

Spectroscopic Characterization for Reaction Product Confirmation

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 3-hydroxy-2-methylbutanenitrile, serving as a primary means of confirming its synthesis and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the stereochemical arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts and coupling patterns are influenced by the neighboring atoms and their spatial orientation. Due to the presence of two chiral centers, the molecule can exist as four stereoisomers, and high-field NMR may be able to distinguish between diastereomers.

Expected ¹H NMR Data for this compound

Proton Multiplicity Approximate Chemical Shift (ppm) Coupling Constant (J) in Hz
-OH Singlet (broad) Variable -
H-3 Quartet ~3.8 - 4.2 ~6-7
H-2 Quintet/Multiplet ~2.6 - 3.0 ~6-7
-CH₃ (at C2) Doublet ~1.2 - 1.5 ~7

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Expected ¹³C NMR Data for this compound

Carbon Approximate Chemical Shift (ppm)
-C≡N ~118 - 122
C-3 ~65 - 70
C-2 ~35 - 40
-CH₃ (at C2) ~15 - 20

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of a hydroxyl (-OH) group and a nitrile (-C≡N) group gives rise to characteristic absorption bands in the IR spectrum.

The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this peak can be influenced by hydrogen bonding. The nitrile group exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹ due to the C≡N stretching vibration.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3200 - 3600 (broad)
Nitrile (-C≡N) C≡N stretch 2200 - 2260 (sharp)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound (99.13 g/mol ).

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for alcohols and nitriles. Common fragmentation patterns include the loss of a methyl group (-CH₃), a water molecule (-H₂O), and the cyanide radical (-CN).

Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment
99 [M]⁺
84 [M - CH₃]⁺
81 [M - H₂O]⁺
73 [M - CN]⁺
58 [CH₃CH(OH)CH₃]⁺

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that is well-suited for monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals, GC-MS can be used to identify and quantify the starting materials, intermediates, and the final product. The retention time of the compound in the gas chromatogram provides a measure of its identity, while the mass spectrum confirms its structure. This technique is also valuable for detecting and identifying any byproducts, thus helping to optimize reaction conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantitative analysis and the chiral separation of this compound. For quantitative analysis, a standard calibration curve can be generated to determine the concentration of the compound in a sample.

Due to the presence of two chiral centers, this compound can exist as two pairs of enantiomers (diastereomers). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice for separating these stereoisomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This is particularly important in applications where the biological activity of the compound is stereospecific.

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. springernature.comnih.govencyclopedia.pub This technique, when applicable, can provide precise data on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute configuration of its stereogenic centers. encyclopedia.pub The determination of absolute stereochemistry is paramount as different enantiomers of a compound can exhibit distinct biological activities.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the analyte, a process that can be challenging for small, flexible molecules. springernature.comnih.gov For this compound, this would involve preparing a pure, enantiomerically enriched sample and screening various crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) to obtain a crystal suitable for diffraction.

Principles of Absolute Configuration Determination

The ability of X-ray diffraction to distinguish between enantiomers hinges on the physical phenomenon of anomalous dispersion, also known as resonant scattering. ed.ac.ukresearchgate.netresearchgate.net When X-rays interact with the electron cloud of an atom, a phase shift occurs. csic.es Typically, the diffraction pattern of a crystal and its inverted image (corresponding to the other enantiomer) are indistinguishable, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near an absorption edge of one of the atoms in the crystal, anomalous dispersion effects become significant, causing a breakdown of Friedel's Law. csic.esiucr.org This results in measurable intensity differences between specific pairs of reflections (known as Bijvoet pairs) in the diffraction pattern. researchgate.net

By analyzing these intensity differences, the true absolute structure of the molecule in the crystal can be determined. ed.ac.uk For organic molecules composed solely of light atoms such as carbon, nitrogen, and oxygen, like this compound, the anomalous scattering effect is inherently weak. researchgate.netresearchgate.net Nevertheless, with modern high-precision diffractometers and detectors, it is often possible to obtain reliable data, especially when using a copper X-ray source (Cu Kα radiation), which can enhance the weak anomalous signal from oxygen and nitrogen atoms. csic.es

Hypothetical Crystallographic Data for this compound

While no public crystallographic data for this compound is currently available, a successful experiment would yield a set of parameters defining the crystal structure. The table below is a hypothetical representation of what such data might look like for one of the enantiomers.

Table 1. Hypothetical Crystallographic Data for (2R,3R)-3-hydroxy-2-methylbutanenitrile
ParameterValue
Chemical FormulaC₅H₉NO
Formula Weight99.13 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.891
b (Å)8.452
c (Å)12.104
α (°)90
β (°)90
γ (°)90
Volume (ų)602.5
Z4
Calculated Density (g/cm³)1.093
Radiation (λ, Å)Cu Kα (1.54178)
Flack Parameter0.05(10)

The space group P2₁2₁2₁ is a common non-centrosymmetric (chiral) space group for enantiomerically pure organic molecules. The Flack parameter is a critical value in determining the absolute configuration from crystallographic data; a value close to zero for a given configuration indicates a high probability that the assigned absolute stereochemistry is correct. researchgate.net In this hypothetical case, a Flack parameter of 0.05(10) would confidently establish the absolute configuration of the molecule in the analyzed crystal.

Computational and Theoretical Investigations of 3 Hydroxy 2 Methylbutanenitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 3-hydroxy-2-methylbutanenitrile, DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, have been employed to analyze its geometry, electronic structure, and reactivity. researchgate.net

These studies reveal the distribution of electron density and identify the locations of molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species. The hydroxyl and nitrile groups are key functional groups whose electronic characteristics are central to the molecule's reactivity. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group can participate in nucleophilic additions.

DFT calculations can also determine various reactivity descriptors. These descriptors help in identifying which parts of the molecule are more likely to be involved in chemical reactions. For instance, Fukui indices can pinpoint the most nucleophilic and electrophilic sites within the this compound molecule.

Table 1: Calculated Properties of this compound

Property Value Reference
Molecular Formula C5H9NO nih.gov
Molecular Weight 99.13 g/mol nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
XLogP3-AA 0.2 nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows it to exist in various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. Understanding the conformational landscape is essential as the reactivity and physical properties of the molecule can be influenced by its three-dimensional shape.

Computational methods can map the potential energy surface of the molecule, identifying stable conformations (energy minima) and the energy barriers (transition states) that separate them. These energy landscapes show that even single mutations can significantly alter the conformational dynamics without changing the native protein structure. biorxiv.org The presence of a rotatable bond between the carbon atoms bearing the hydroxyl and nitrile groups is a key factor in its conformational flexibility. nih.gov Advanced techniques can be used to explore high-dimensional conformational free energy surfaces, providing a comprehensive view of the molecule's flexibility. chemrxiv.org

Reaction Mechanism Prediction and Transition State Analysis

Theoretical studies have been instrumental in elucidating the mechanisms of reactions involving this compound. For example, the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile (B47326) has been investigated using DFT to understand the role of catalysts. researchgate.net These studies involve calculating the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By analyzing the transition state structures, researchers can understand the energetic requirements of a reaction and identify the rate-determining step. For instance, in a catalyzed reaction, the activation energy was found to be significantly lowered compared to the uncatalyzed reaction, highlighting the efficiency of the catalyst. researchgate.netresearchgate.net The authenticity of these transition states is often verified through vibration and intrinsic reaction coordinate (IRC) analyses. researchgate.net

Table 2: Activation Energies in a Catalyzed Reaction

Reaction Condition Activation Energy (kJ mol⁻¹) Reference
With Lithium Ethoxide Catalyst 97.43 researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of this compound in a solvent environment over time. These simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and reactivity.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group in this compound allows it to participate in hydrogen bonding, both as a donor and potentially as an acceptor through the oxygen atom's lone pairs. nih.gov The nitrile group's nitrogen atom can also act as a hydrogen bond acceptor. nih.gov These hydrogen bonding interactions are critical in determining the molecule's properties and reactivity.

In reactions, hydrogen bonding can play several roles. It can stabilize certain conformations or transition states, thereby influencing the reaction pathway. In a biological context, the ability to form hydrogen bonds is crucial for the interaction of a molecule with enzymes or receptors. Theoretical studies can quantify the strength of these hydrogen bonds and their impact on the molecule's reactivity. For example, the hydroxyl group's ability to form hydrogen bonds is a key factor in its interaction with biological molecules.

Role of 3 Hydroxy 2 Methylbutanenitrile As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Amino Acids and Peptides (e.g., Valine and Leucine in Prebiotic Chemistry)

In discussions of prebiotic chemistry, the formation of amino acids from simple precursors is a cornerstone topic. The Strecker synthesis is widely recognized as a plausible pathway for the formation of α-amino acids on early Earth. This reaction typically involves an aldehyde, ammonia (B1221849), and hydrogen cyanide, which react to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid.

For the synthesis of proteinogenic amino acids like valine and leucine, specific aldehydes are required:

Valine synthesis begins with 2-methylpropanal (isobutyraldehyde).

Leucine synthesis starts with 3-methylbutanal.

A related prebiotic pathway, the cyanohydrin synthesis, involves the addition of hydrogen cyanide to an aldehyde to form an α-hydroxynitrile, which can then be hydrolyzed to an α-hydroxy acid.

While these pathways highlight the central role of nitriles and their derivatives in prebiotic models, it is important to note that 3-hydroxy-2-methylbutanenitrile is a β-hydroxynitrile . The established Strecker and cyanohydrin pathways for the synthesis of valine and leucine proceed through α-substituted nitrile intermediates. There is currently no direct evidence to suggest that this compound serves as a direct precursor to valine or leucine in these specific prebiotic scenarios. The significance of nitriles in prebiotic chemistry is, however, well-established, as the nitrile group provides a robust route to carboxylic acids through hydrolysis.

Intermediate in the Synthesis of Complex Natural Products and Analogues

The structural motif of this compound is found within more complex molecules in nature. A notable example is microtropin B , a glycoside isolated from Microtropis japonica. This natural product contains the this compound core, which is further elaborated with a glucopyranoside and an ester side chain researchgate.net.

The existence of this structure in a natural product underscores its biological relevance and highlights its potential as a synthetic building block. Organic chemists can utilize this compound or derivatives thereof as a starting material to synthesize microtropin B itself or to create a variety of structural analogues. By modifying the hydroxyl or nitrile functional groups, or by synthesizing stereoisomers of the core structure, researchers can develop new compounds to probe biological activity and explore structure-activity relationships. The preparation of optically active forms of this compound has been explored, indicating its value as a chiral precursor in synthesis oup.comresearchgate.net.

Application in the Construction of Pharmaceutical Intermediates and Agrochemical Scaffolds

Hydroxynitriles are a valuable class of compounds used in the synthesis of active pharmaceutical ingredients and agrochemicals due to the versatile reactivity of their functional groups nih.gov. While specific, commercialized applications of this compound as a key intermediate are not widely documented in publicly available literature, its bifunctional nature makes it an attractive scaffold for medicinal and agricultural chemistry.

The development of enzymatic methods to produce optically active this compound highlights its potential as a chiral building block oup.comresearchgate.net. Enantiomerically pure compounds are critical in the pharmaceutical industry, where often only one enantiomer of a drug is responsible for the desired therapeutic effect. The ability to access specific stereoisomers of this β-hydroxynitrile opens avenues for its incorporation into complex, stereochemically defined drug candidates. Its potential reactions, such as reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, can lead to β-hydroxy amines or β-hydroxy acids, which are important structural motifs in many bioactive molecules.

Utilization in the Synthesis of Other Organic Compounds

The dual functionality of this compound allows it to be a precursor to a variety of other organic compounds through independent reactions of its hydroxyl and nitrile groups. There is no evidence in the reviewed literature to suggest its use as a precursor for Methyl Ethyl Ketone (MEK). However, several fundamental organic transformations can be applied to this molecule.

Key Synthetic Transformations:

Hydrolysis of the Nitrile Group : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction would convert this compound into 3-hydroxy-2-methylbutanoic acid , a β-hydroxy acid.

Reduction of the Nitrile Group : The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation acechemistry.co.ukyoutube.com. This transformation yields 4-amino-3-methylbutan-2-ol , a functionalized amino alcohol.

Oxidation of the Hydroxyl Group : The secondary alcohol can be oxidized using standard oxidizing agents to yield a ketone. This would produce 2-methyl-3-oxobutanenitrile .

These transformations convert a simple, bifunctional starting material into a range of other valuable synthetic intermediates, as detailed in the table below.

Starting MaterialReagents/ConditionsProductProduct Class
This compoundH₃O⁺ / Heat or OH⁻ / Heat3-Hydroxy-2-methylbutanoic acidβ-Hydroxy Acid
This compound1. LiAlH₄ 2. H₂O or H₂ / Ni catalyst4-Amino-3-methylbutan-2-olAmino Alcohol
This compoundPCC, DMP, or other mild oxidants2-Methyl-3-oxobutanenitrileβ-Ketonitrile

Comparison of its Versatility with Related Cyanohydrins and Nitriles in Organic Synthesis

The synthetic utility of this compound is best understood by comparing it to related α-hydroxynitriles (traditional cyanohydrins) and simple alkyl nitriles. The key difference lies in the relative positioning of the functional groups, which dictates their reactivity and the types of structures they can form.

Featureα-Hydroxynitrile (e.g., 2-Hydroxy-2-methylpropanenitrile)β-Hydroxynitrile (this compound)Alkyl Nitrile (e.g., Butanenitrile)
Structure -OH and -C≡N on the same carbon (Cα)-OH on Cβ, -C≡N on Cα-C≡N group on an alkyl chain
Stability Reversible formation; can revert to ketone/aldehyde and HCN, especially under basic conditions.More stable to reversion; does not readily eliminate HCN to form a carbonyl.Generally stable.
Key Reactions Hydrolysis to α-hydroxy acids. Reduction to β-amino alcohols.Hydrolysis to β-hydroxy acids. Reduction to γ-amino alcohols. Oxidation of alcohol to β-ketonitrile. Potential for elimination to form α,β-unsaturated nitrile.Hydrolysis to carboxylic acids. Reduction to primary amines.
Synthetic Potential Precursors to α-amino acids (via Strecker), mandelic acid derivatives, and other α-substituted carbonyl compounds.Precursors to β-hydroxy acids, γ-amino alcohols, and β-amino acids (via reduction and rearrangement). Building block for natural products like Microtropin B.Chain extension in synthesis. Precursors to simple carboxylic acids and amines.

Emerging Research Directions and Future Perspectives on 3 Hydroxy 2 Methylbutanenitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of β-hydroxy nitriles is a key area of research. Traditional methods often rely on the use of hazardous reagents like hydrogen cyanide. wikipedia.org Modern approaches focus on sustainability and safety.

Biocatalytic Methods: One of the most promising sustainable routes involves the use of enzymes. For instance, hydroxynitrile lyases (HNLs) are employed for the enantioselective synthesis of cyanohydrins. rsc.org Another approach is the use of aldoxime dehydratases, which can produce nitriles from aldoximes under mild, cyanide-free conditions. nih.gov The enzymatic reduction of β-ketonitriles using carbonyl reductases is another green method to produce chiral β-hydroxy nitriles. nih.gov

Cyanide-Free Chemical Methods: Research is also focused on cyanide-free chemical syntheses. One such method involves the transformation of aldehydes into nitriles using O-phenylhydroxylamine hydrochloride in aqueous solutions, which is particularly suitable for water-soluble and acid-labile substrates. nih.gov

Synthetic Method Key Features Sustainability Aspect Relevant Analogs
Biocatalytic (Hydroxynitrile Lyases)High enantioselectivityAvoids toxic reagents, mild conditionsAromatic and aliphatic cyanohydrins
Biocatalytic (Aldoxime Dehydratases)Cyanide-freeAqueous medium, biodegradable catalystsAliphatic and chiral β-hydroxy nitriles
Biocatalytic (Carbonyl Reductases)High enantioselectivity and yieldEliminates competing side reactionsAromatic β-hydroxy nitriles
Chemical (O-phenylhydroxylamine)Cyanide-free, aqueous mediumAvoids hazardous HCNCarbohydrate-derived cyanohydrins

Exploration of New Reactivity Profiles and Cascade Transformations

The dual functionality of β-hydroxy nitriles makes them ideal candidates for cascade reactions, where multiple chemical transformations occur in a single pot, enhancing synthetic efficiency. nih.gov

Enzymatic Cascades: A significant area of research is the development of one-pot enzymatic cascades. For example, a two-step cascade combining an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase) has been used for the asymmetric synthesis of chiral β-hydroxyamides from β-ketonitriles. tandfonline.comtandfonline.comresearchgate.net This approach avoids the isolation of the intermediate β-hydroxy nitrile, making the process more efficient and environmentally friendly. nih.gov

Chemo-enzymatic Cascades: Combining chemical and enzymatic steps in a one-pot reaction is another powerful strategy. A chemo-enzymatic cascade has been developed for the synthesis of nitriles from aldehydes, followed by enzymatic hydration to amides, showcasing the potential for complex molecular synthesis from simple precursors. nih.gov

Advancements in Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure β-hydroxy nitriles is of great interest as these are valuable chiral building blocks.

Biocatalytic Asymmetric Synthesis: Hydroxynitrile lyases (HNLs) are highly effective biocatalysts for the enantioselective addition of cyanide to aldehydes and ketones, producing either (R)- or (S)-cyanohydrins with high enantiomeric excess. rsc.org The choice of enzyme and reaction conditions can be tailored to obtain the desired stereoisomer.

Chemical Asymmetric Synthesis: Asymmetric synthesis using chiral catalysts is another important area. For example, chiral lithium binaphtholate aqua complexes have been shown to be effective catalysts for the asymmetric cyanation of aldehydes. While not specifically documented for 3-hydroxy-2-methylbutanenitrile, these methods are broadly applicable to a range of aldehydes.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The integration of β-hydroxy nitrile synthesis into flow systems is an emerging area.

The enantioselective synthesis of cyanohydrins using immobilized hydroxynitrile lyases in microreactors has been successfully demonstrated. researchgate.net This approach allows for continuous production with high conversion and enantioselectivity, while also improving enzyme stability. researchgate.net

Parameter Batch Synthesis Flow Synthesis
Safety Handling of hazardous reagents in large quantitiesIn situ generation and consumption of hazardous reagents
Reaction Time Often longer reaction timesSignificantly shorter residence times
Productivity Limited by reactor sizeHigh space-time-yields
Enzyme Stability May be lower due to mechanical stressCan be improved through immobilization

Deepening Understanding through Advanced Computational and Spectroscopic Techniques

Computational studies are increasingly being used to understand the mechanisms of cyanohydrin formation and to predict the stereoselectivity of catalytic reactions. For instance, theoretical studies have been conducted on the mechanism of cyanohydrin formation catalyzed by cyclic dipeptides, providing insights that could guide the design of new catalysts.

Potential in Advanced Materials Chemistry (e.g., as a monomer or precursor for specialized polymers)

The nitrile group can be polymerized, and the hydroxyl group offers a site for further modification, suggesting that β-hydroxy nitriles could serve as interesting monomers or precursors for specialized polymers. While the polymerization of this compound has not been specifically reported, the polymerization of hydrogen cyanide and its derivatives is known to produce complex polymers. psecommunity.org The nitrile group can also be converted to other functionalities, such as amides and carboxylic acids, which are common monomers in polymer synthesis. savemyexams.com For example, acetone (B3395972) cyanohydrin is an important precursor in the production of methyl methacrylate, a key monomer for acrylic plastics. wikipedia.org This suggests that this compound could potentially be a precursor for novel polymers with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.